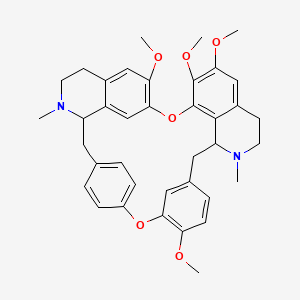

tetrandrine

Vue d'ensemble

Description

tetrandrine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, immunosuppressive, and neuroprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isosinomenine A involves several steps, starting from the extraction of sinomenine from Sinomenium acutum. The synthetic routes typically include modifications at various functional groups such as the aromatic ring, benzylic position, enone, and trialkylamine . Common methods involve palladium-catalyzed carbonylation-cross coupling reactions and cyclocondensation reactions .

Industrial Production Methods

Industrial production of isosinomenine A is less common, but it generally follows the extraction and purification processes used for other alkaloids. The extraction involves solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

tetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of isosinomenine A, which are often studied for their enhanced pharmacological properties .

Applications De Recherche Scientifique

Anticancer Applications

Tetrandrine has been extensively studied for its anticancer properties across various types of malignancies. Research indicates that it exhibits significant anti-tumor effects through multiple mechanisms:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. It increases the expression of pro-apoptotic proteins such as Bax, Bak, and Bad while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xl .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit cell viability in a dose-dependent manner, effectively reducing tumor growth in various cancer cell lines, including gastric, lung, and colorectal cancers .

- Reversal of Multidrug Resistance : this compound has been reported to enhance the sensitivity of cancer cells to chemotherapeutic agents by reversing multidrug resistance mechanisms . This is particularly relevant in treating non-small cell lung cancer (NSCLC), where this compound's interaction with specific oncogenes has been explored .

- Combination Therapy : The compound has shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against tumors .

Table 1: Summary of this compound's Anticancer Effects

Anti-inflammatory Applications

Beyond its anticancer properties, this compound is recognized for its anti-inflammatory effects. It has been utilized in treating conditions such as rheumatoid arthritis and silicosis:

- Mechanism of Action : this compound exerts its anti-inflammatory effects by modulating inflammatory cytokines such as TNF-α and IL-6. It has been compared favorably to established treatments like methotrexate in animal models .

- Clinical Use : The compound is indicated for various inflammatory conditions, showcasing its potential as a therapeutic agent in managing chronic inflammatory diseases .

Cardiovascular Applications

This compound also shows promise in cardiovascular health:

- Atherosclerosis : Recent studies indicate that this compound can ameliorate atherosclerosis by reducing serum lipid levels and modulating inflammatory pathways related to cardiovascular disease . It has demonstrated effects comparable to statins in improving lipid profiles and reducing oxidative stress.

Table 2: Summary of this compound's Cardiovascular Effects

| Condition | Mechanism of Action | References |

|---|---|---|

| Atherosclerosis | Reduces inflammatory cytokines; modulates lipid profiles | |

| Hypertension | Antihypertensive effects observed |

Other Therapeutic Uses

This compound is also investigated for various other applications:

- Renal Protection : Research suggests that this compound may protect against renal ischemia-reperfusion injury by regulating podocyte function and improving renal parameters .

- Antifibrotic Activity : It has shown potential as an antifibrogenetic agent, which may be beneficial in treating fibrotic diseases .

Mécanisme D'action

tetrandrine exerts its effects through multiple molecular targets and pathways. It primarily acts on the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These pathways are involved in regulating inflammation, cell proliferation, and apoptosis, making isosinomenine A a potent compound for therapeutic applications .

Comparaison Avec Des Composés Similaires

tetrandrine is often compared with other alkaloids such as sinomenine, this compound, and fangchinoline . While all these compounds share similar pharmacological properties, isosinomenine A is unique due to its specific molecular targets and pathways .

Similar Compounds

Sinomenine: Known for its anti-inflammatory and immunosuppressive effects.

This compound: Exhibits anti-inflammatory and vasodilating properties.

Fangchinoline: Known for its anti-angiogenic and anti-rheumatic effects.

Is there anything else you would like to know about isosinomenine A?

Activité Biologique

Tetrandrine is a bis-benzylisoquinoline alkaloid derived from the plant Stephania tetrandra, widely recognized in traditional Chinese medicine for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits multiple biological activities, particularly in cancer therapy and inflammatory conditions. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. It increases pro-apoptotic proteins (Bax, Bak) and decreases anti-apoptotic proteins (Bcl-2, Bcl-xl), leading to caspase activation and cytochrome c release from mitochondria .

- Cell Cycle Arrest : Research indicates that this compound can arrest the cell cycle at different phases depending on the cancer type. For instance, it induces G1 phase arrest in colon cancer cells and G2/M phase arrest in hepatoma cells .

- Inhibition of Angiogenesis and Metastasis : this compound reduces angiogenesis by inhibiting endothelial cell proliferation and migration. It also shows potential in reversing multidrug resistance in cancer cells, enhancing their sensitivity to chemotherapy .

- Anti-inflammatory Effects : As a calcium channel blocker, this compound inhibits TNF-α production, which is crucial in inflammatory responses. This property makes it beneficial in treating conditions like silicosis and rheumatoid arthritis .

Therapeutic Applications

This compound's therapeutic applications span various diseases, particularly cancers and respiratory conditions:

-

Cancer Treatment :

- This compound has demonstrated efficacy against several types of cancer, including gastric, colon, prostate, and breast cancers. In vitro studies show that it inhibits cell proliferation and induces apoptosis through various signaling pathways .

- A study on hepatocellular carcinoma (HCC) indicated that this compound could enhance the effects of chemotherapy by inducing apoptosis and inhibiting cell growth .

- Silicosis Management :

- Rheumatoid Arthritis :

Case Study 1: Silicosis

A retrospective analysis involving 89 patients with silicosis showed that 56.5%–65.4% exhibited improvements after this compound treatment. Notably, one patient demonstrated stable HRCT findings after 31 months of treatment, contrasting with deterioration observed in a control patient .

Case Study 2: Colon Cancer

In a study involving 46 colon cancer patients undergoing neoadjuvant chemotherapy with this compound, significant reductions in inflammatory markers were noted alongside improved clinical outcomes compared to those not receiving this compound .

Summary of Research Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Induction of Apoptosis | Significant decrease in cell viability | Upregulation of pro-apoptotic factors |

| Cell Cycle Arrest | G1/S or G2/M phase arrest | Inhibition of cyclin-dependent kinases |

| Inhibition of Angiogenesis | Reduced endothelial proliferation | Downregulation of angiogenic factors |

| Anti-inflammatory Effects | Decreased TNF-α levels | Calcium channel blockade |

Propriétés

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871733 | |

| Record name | O-Methylpanurensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55702-01-7, 477-57-6 | |

| Record name | O-Methylpanurensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | Isotetrandrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.